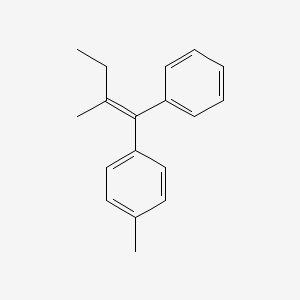

p-(2-Methyl-1-phenyl-1-butenyl)toluene

Description

Properties

CAS No. |

94158-76-6 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1-methyl-4-[(E)-2-methyl-1-phenylbut-1-enyl]benzene |

InChI |

InChI=1S/C18H20/c1-4-15(3)18(16-8-6-5-7-9-16)17-12-10-14(2)11-13-17/h5-13H,4H2,1-3H3/b18-15+ |

InChI Key |

LNJCJKLAEPHDJQ-OBGWFSINSA-N |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)C)/C |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Dodecyl Sulfate is typically synthesized through the sulfonation of dodecyl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve maintaining a controlled temperature and pH to ensure the complete conversion of dodecyl alcohol to the sulfate ester.

Industrial Production Methods

In industrial settings, Sodium Dodecyl Sulfate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of dodecyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final powdered form.

Chemical Reactions Analysis

Types of Reactions

Sodium Dodecyl Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form dodecyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions can react with Sodium Dodecyl Sulfate under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Dodecyl alcohol.

Substitution: Various substituted sulfates depending on the nucleophile used.

Scientific Research Applications

Sodium Dodecyl Sulfate is widely used in scientific research due to its surfactant properties. Some of its applications include:

Chemistry: Used as a detergent in the preparation of micelles for studying chemical reactions.

Biology: Employed in cell lysis buffers to extract proteins and nucleic acids from cells.

Medicine: Utilized in the formulation of pharmaceuticals and personal care products.

Industry: Used in the production of detergents, emulsifiers, and foaming agents.

Mechanism of Action

Sodium Dodecyl Sulfate exerts its effects by disrupting the lipid bilayer of cell membranes, leading to cell lysis. It also denatures proteins by binding to their hydrophobic regions, causing them to unfold and lose their native structure. This disruption of cellular components makes it an effective tool in various biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates p-(2-Methyl-1-phenyl-1-butenyl)toluene against three structurally analogous compounds: toluene , p-methylstyrene , and 1-phenyl-1-butene . Key properties such as logP (partition coefficient), solubility, and molecular weight are compared (Table 1).

Table 1: Comparative Properties of this compound and Analogues

Key Comparisons

Partition Coefficient (logPTol/W):

- The target compound’s logPTol/W is predicted to be 5.2–5.6 using molecular dynamics (MD) simulations with GAFF/IPolQ-Mod + LJ-fit force fields . This is significantly higher than toluene (2.73) and p-methylstyrene (3.1–3.5), reflecting its increased hydrophobicity due to the bulky alkenyl substituent.

- The SAMPL9 challenge highlighted discrepancies in logP predictions between force fields (e.g., GAFF/RESP vs. GAFF/IPolQ-Mod), suggesting similar uncertainties for this compound .

Solubility in Toluene:

- While direct data is unavailable, solubility is estimated to be ~50 mg/L based on structurally similar compounds (e.g., APIs with extended aromatic systems) . This is lower than toluene’s miscibility but aligns with hydrophobic analogues like p-methylstyrene.

Thermal Stability and Boiling Point:

- The compound’s boiling point is extrapolated to exceed 250°C , higher than simpler analogues like 1-phenyl-1-butene (195–200°C). This is attributed to increased molecular weight and steric hindrance.

Applications and Safety: Unlike toluene, which is a common solvent, this compound’s applications are likely niche (e.g., intermediates in drug synthesis).

Research Implications

- The computational methods from SAMPL9 (e.g., MBAR and replica exchange MD) could refine logP predictions for this compound, aiding drug development workflows.

- Comparative solubility data from chemical catalogs (e.g., Kanto Reagents) underscores the need for experimental validation of inferred properties.

Notes

- Limitations: The absence of direct experimental data necessitates reliance on computational models and analogues.

- Safety: Handling precautions for toluene derivatives (e.g., ventilation, flammability controls) should apply until specific toxicity studies are conducted.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structural integrity of p-(2-Methyl-1-phenyl-1-butenyl)toluene during synthesis?

- Methodological Answer : Use Fourier transform infrared spectroscopy (FTIR) to identify functional groups and X-ray diffraction (XRD) for crystallinity analysis. For aromatic substitution verification, chromatographic techniques (e.g., GC-MS) combined with retention index matching can resolve structural ambiguities. Secondary data reviews, including chromatogram analysis, are critical for validating biogenic vs. synthetic origins .

Q. How can researchers address solubility challenges when designing reactions involving p-(2-Methyl-1-phenyl-1-butenyl)toluene?

- Methodological Answer : Conduct miscibility studies in toluene using viscosity, density, and ultrasonic velocity measurements to assess solvent compatibility. For example, polymer-toluene systems (e.g., PEG/PS) have been analyzed via Brookfield viscometry and DSC to determine partial miscibility ranges, which can guide solvent selection .

Q. What safety protocols are essential for handling toluene-derived compounds in laboratory settings?

- Methodological Answer : Adhere to NASA’s spacecraft maximum allowable concentrations (SMACs) guidelines, which recommend benchmark dose analysis for toxicity thresholds. Use fume hoods for volatile emissions and consult MSDS sheets for exposure limits. Toxicity assessments should prioritize neurotoxic and carcinogenic endpoints based on recent animal and human studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the environmental remediation of toluene derivatives like p-(2-Methyl-1-phenyl-1-butenyl)toluene?

- Methodological Answer : Apply Box-Behnken experimental design to model adsorption efficiency. For instance, operational parameters (temperature, adsorbent dosage, pH) were optimized for toluene removal using MIL-101(Cr), achieving >90% efficiency. ANOVA validation ensures model reliability .

Q. What advanced catalytic systems enhance the degradation of toluene-based contaminants in industrial wastewater?

- Methodological Answer : Hydrotalcite-derived catalysts (e.g., Mg-Al oxides) coupled with ozone oxidation show promise. Experimental designs should monitor bed pressure drop and VOC removal efficiency to balance catalytic activity and operational stability. Kinetic modeling can predict biofilter longevity under varying toluene loads .

Q. How do electrochemical sensors improve real-time detection of toluene derivatives in environmental samples?

- Methodological Answer : Fabricate ZnO/MgO/Cr₂O₃ nanofiber-modified electrodes for I–V detection. Validate sensitivity via recovery tests in seawater and PVC samples. Limit of detection (LOD) can reach sub-ppm levels, with cross-validation using GC-MS to ensure accuracy .

Q. What mechanistic insights explain the reactivity of p-(2-Methyl-1-phenyl-1-butenyl)toluene in electrophilic substitution reactions?

- Methodological Answer : Study reaction pathways using chlorosulfonic acid as a model electrophile. Kinetic profiling and intermediate trapping (e.g., p-toluenesulfonyl chloride isolation) clarify regioselectivity. Computational modeling (DFT) can predict substituent effects on aromatic ring activation .

Data Contradiction and Interpretation

Q. How should researchers resolve discrepancies in toluene derivative toxicity data across studies?

- Methodological Answer : Apply the National Research Council’s benchmark dose (BMD) framework to harmonize NOAEL/LOAEL variability. Use ten Berge’s model for exposure duration adjustments. Cross-reference EPA High Production Volume (HPV) datasets to validate conflicting endpoints .

Q. What strategies validate the biogenic origin of toluene derivatives in environmental samples?

- Methodological Answer : Combine Stage 1 (screening) and Stage 2 (secondary data review) analyses. Isotopic labeling (e.g., δ¹³C) and biomarker profiling differentiate biogenic vs. petrogenic sources. Chromatogram peak alignment with synthetic standards reduces false positives .

Experimental Design Tables

Table 1 : RSM Parameters for Toluene Adsorption Optimization (Adapted from )

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 20–40°C | 30°C |

| Adsorbent Dosage | 0.1–0.5 g/L | 0.3 g/L |

| pH | 4–10 | 7 |

| Contact Time | 30–120 min | 90 min |

Table 2 : Electrochemical Sensor Performance in Real Samples (Adapted from )

| Sample Type | Added Toluene (ppm) | Recovery (%) |

|---|---|---|

| Seawater | 5.0 | 98.2 |

| PVC Food Packaging | 10.0 | 95.6 |

| Industrial Effluent | 20.0 | 102.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.